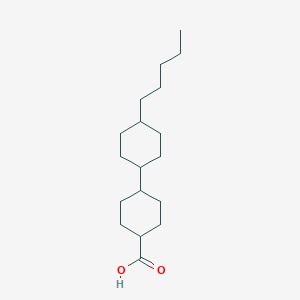

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPANQODGRNWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967609, DTXSID401186261 | |

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-12-6, 65355-33-1 | |

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

CAS Number: 65355-33-1

This technical guide provides a comprehensive overview of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a versatile organic compound with significant applications in materials science and potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, also known as 5HHA, is a white crystalline solid at room temperature.[1] Its chemical structure consists of a bicyclohexyl core with a pentyl group and a carboxylic acid functional group.[2] This unique structure imparts properties that are valuable in various applications, notably in the synthesis of liquid crystals.[2][3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 65355-33-1 | [1][3][4] |

| Molecular Formula | C18H32O2 | [1][3][4] |

| Molecular Weight | 280.45 g/mol | [2][4] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥99.5% | [1] |

| Synonyms | (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid, 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid, 5HHA | [1][4] |

Table 2: Typical Purity and Impurity Profile (from commercial sources)

| Component | Specification | Reference(s) |

| Purity (by GC) | ≥99.5% | [5] |

| Water Content | ≤0.05% | [5] |

| Sum of Homologues | ≤0.05% | [5] |

| Acid Content | ≤0.1% | [5] |

| Volatile Matter | ≤0.3% | [5] |

| Single Impurity | ≤0.2% | [5] |

Experimental Protocols

Synthesis of this compound

A common synthetic approach involves the formation of the bicyclohexyl core followed by functionalization. While specific, detailed protocols for this exact molecule are proprietary, a general and plausible synthesis can be outlined based on established organic chemistry principles and related patent literature. One key method is the hydrogenation of a corresponding biphenyl precursor.

A. Hydrogenation of 4'-Pentyl-biphenyl-4-carboxylic acid:

This method is adapted from the synthesis of similar bicyclohexyl carboxylic acids.

-

Reaction: 4'-Pentyl-biphenyl-4-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of ethanol and glacial acetic acid.

-

Catalyst: A platinum oxide (Adams' catalyst) or a rhodium-on-carbon catalyst is added to the solution.

-

Hydrogenation: The mixture is subjected to hydrogen gas at an elevated pressure (e.g., 40-150 psi) and temperature (e.g., 80-125 °C) in a hydrogenation apparatus.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane to achieve high purity of the desired trans,trans isomer. The stereochemical integrity is typically confirmed using NMR spectroscopy and chiral HPLC.[2]

Synthesis of a Liquid Crystal Monomer Derivative

This compound is a key intermediate for more complex liquid crystal monomers. The following is a representative protocol for its conversion.

-

Step 1: Esterification

-

Procedure: 88g of this compound is dissolved in a mixture of 80g of toluene and 320g of methanol in a 1L three-neck flask. 8g of concentrated sulfuric acid is slowly added. The mixture is refluxed for 3 hours.

-

Work-up: The methanol is removed by rotary evaporation. The remaining solution is cooled to 40°C, and 80g of toluene is added. The organic layer is washed twice with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester derivative.[6]

-

-

Step 2: Reduction to the Alcohol

-

Procedure: The methyl ester from the previous step is dissolved in tetrahydrofuran. Potassium borohydride and anhydrous lithium chloride are added, and the reaction is carried out under a nitrogen atmosphere at a controlled temperature (e.g., 60°C) for several hours until completion, monitored by GC.

-

-

Step 3: Further Functionalization

-

The resulting alcohol can then be further modified, for example, by conversion to a tosylate followed by coupling reactions to introduce other functional groups necessary for the final liquid crystal monomer.

-

Applications

The primary application of this compound is as an intermediate in the synthesis of liquid crystal materials.[2][3] Its rigid bicyclohexyl core and the terminal pentyl chain contribute to the desirable mesomorphic properties, such as high clearing points and low viscosity, which are crucial for liquid crystal displays (LCDs).[3][6] It is also used in the synthesis of fine chemicals for the pharmaceutical and pesticide industries.[3][6]

Biological Activity and Signaling Pathways

While its primary use is in materials science, research has indicated potential biological activities for this compound, including anti-inflammatory and analgesic properties.[2]

A molecular docking study has suggested that this compound may act as an inhibitor of two key enzymes in the cholesterol biosynthesis pathway: squalene synthase (SS) and lanosterol-14 alpha-demethylase (14α-DM).[2] Inhibition of these enzymes would disrupt the production of cholesterol.

Proposed Mechanism of Action: Inhibition of Cholesterol Biosynthesis

The diagram below illustrates the potential points of inhibition by this compound within the cholesterol biosynthesis pathway.

Caption: Proposed inhibition of cholesterol biosynthesis.

The carboxylic acid group of the molecule can form hydrogen bonds with the active sites of these enzymes, while the bicyclohexyl core provides structural stability, enhancing its binding affinity.[2]

Experimental Workflow for Assessing Enzyme Inhibition

The following diagram outlines a typical workflow to experimentally validate the inhibitory effects of this compound on its potential enzyme targets.

Caption: Workflow for enzyme inhibition studies.

References

- 1. This compound | 65355-33-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid (CAS No: 65355-33-1). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document compiles and presents key physicochemical data in a structured format, outlines detailed experimental protocols for the determination of these properties, and includes a visual representation of the compound's synthesis workflow. The information contained herein is curated from various scientific databases and technical resources to ensure accuracy and relevance for its intended audience.

Introduction

4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is an organic compound that has garnered significant interest, primarily as a crucial intermediate in the synthesis of liquid crystals. Its molecular structure, featuring a bicyclohexyl core, a pentyl group, and a carboxylic acid functional group, imparts unique properties that are leveraged in the development of advanced materials. The bicyclohexyl core provides rigidity, which is a key characteristic for the formation of liquid crystalline phases.

While its primary application lies in materials science, its structural motifs are also of interest in medicinal chemistry. The carboxylic acid group can participate in hydrogen bonding, a fundamental interaction in biological systems, and the bicyclohexyl core acts as a rigid scaffold, a common feature in the design of bioactive molecules. This guide aims to provide a detailed account of its physical properties to support further research and development in its various fields of application.

Chemical Structure and Identifiers

-

IUPAC Name: 4'-(pentan-2-yl)-[1,1'-bi(cyclohexan)]-4-carboxylic acid

-

CAS Number: 65355-33-1

-

Molecular Formula: C₁₈H₃₂O₂

-

Molecular Weight: 280.45 g/mol

-

Chemical Structure:

Physical Properties

The following table summarizes the key physical properties of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid based on available data.

| Property | Value | Reference(s) |

| Appearance | White to almost white crystalline solid | |

| Melting Point | 222-225 °C | [1][2] |

| Boiling Point | 400.2 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 0.980 g/cm³ (Predicted) | |

| Flash Point | 193 °C | [1][2] |

| Vapor Pressure | 1.6E-07 mmHg at 25°C | |

| pKa | 4.90 ± 0.10 (Predicted) | |

| Refractive Index | 1.49 (Predicted) | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents | [3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid are not extensively published. However, standard methodologies for organic compounds can be applied.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of approximately 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accurate measurement.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting point range.[1][5][6]

Boiling Point Determination (Thiele Tube Method)

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to a thermometer.

-

The assembly is clamped so that the test tube is immersed in the mineral oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8][9][10]

Solubility Determination

The solubility of a compound is determined by its polarity and the polarity of the solvent, often following the "like dissolves like" principle.[3]

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

Procedure:

-

A small, measured amount (e.g., 10 mg) of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is placed into a series of test tubes.

-

A measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, acetone, hexane, toluene) is added to each test tube.

-

The mixtures are agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent under the tested conditions. If not, it is classified as sparingly soluble or insoluble.[4][11][12] For quantitative analysis, the process is repeated with increasing amounts of solute until saturation is reached.

Synthesis Workflow

While a detailed signaling pathway for 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is not established in the scientific literature, its synthesis is well-documented. The general workflow for its laboratory-scale synthesis involves a two-stage process. The following diagram illustrates this logical relationship.

Caption: Synthesis workflow for 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or any defined signaling pathways for 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid. Its primary role is established as a precursor in the synthesis of other chemical entities, particularly for liquid crystal applications.[2][13] While its structural features, such as the carboxylic acid group and rigid bicyclohexyl core, are common in bioactive molecules, further research is required to elucidate any potential interactions with biological targets.[14]

Conclusion

4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is a well-characterized organic compound with a primary application as an intermediate in the synthesis of liquid crystals. This guide has provided a consolidated summary of its key physical properties and has outlined standard experimental procedures for their determination. The synthesis workflow has also been presented to illustrate its production. The absence of data on its biological activity and signaling pathways highlights a potential area for future research, particularly given its structural similarities to molecules of medicinal interest. This document serves as a foundational resource for professionals working with this compound, enabling a better understanding of its characteristics and handling.

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. Page loading... [guidechem.com]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to trans-4'-Pentyl-bicyclohexyl-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4'-pentyl-bicyclohexyl-carboxylic acid, a versatile organic compound with significant applications in materials science and potential pharmacological activities. This document details its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores its established role as a liquid crystal intermediate and investigates its potential as an anti-inflammatory, analgesic, and antifungal agent through the inhibition of lanosterol 14α-demethylase. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development.

Chemical Structure and Properties

trans-4'-Pentyl-bicyclohexyl-carboxylic acid is an organic compound featuring a bicyclohexyl core substituted with a pentyl group and a carboxylic acid moiety in a trans configuration.[1]

Chemical Structure:

Caption: Chemical structure of trans-4'-pentyl-bicyclohexyl-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1r,4r)-4′-Pentyl-1,1′-bi(cyclohexyl)-4-carboxylic acid | [2] |

| CAS Number | 65355-33-1 | [1] |

| Molecular Formula | C₁₈H₃₂O₂ | [1] |

| Molecular Weight | 280.45 g/mol | [1] |

| Appearance | White to off-white solid | |

| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 400.2 ± 13.0 °C | [3] |

| Flash Point | 193 °C | [3] |

| pKa (Predicted) | 4.90 ± 0.10 | |

| Vapor Pressure | 1.6E-07 mmHg at 25°C | [3] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of trans-4'-Pentyl-bicyclohexyl-carboxylic Acid

The synthesis of trans-4'-pentyl-bicyclohexyl-carboxylic acid can be achieved through various routes, with methods developed for both laboratory and industrial scales. A common approach involves a two-stage process starting from a substituted benzoic acid derivative.

General Synthesis Pathway

References

In-Depth Technical Guide to the ¹H NMR Spectrum of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. This compound is a key intermediate in the synthesis of liquid crystals and other fine chemicals.[1][2] A thorough understanding of its spectral characteristics is crucial for structural confirmation and purity assessment.[3]

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, assigned spectrum for this compound, the following data is a prediction based on established NMR principles and spectral data from analogous structures, such as bicyclohexyl and other substituted cyclohexanes.

The ¹H NMR spectrum is expected to be complex in the aliphatic region (0.8-2.5 ppm) due to the extensive spin-spin coupling between the numerous non-equivalent methylene and methine protons of the two cyclohexane rings. The signals from the pentyl group will also appear in this region. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a much higher chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (pentyl) | ~ 0.89 | Triplet (t) | 3H |

| -(CH₂)₃-CH₃ (pentyl) | ~ 1.25-1.35 | Multiplet (m) | 6H |

| -CH₂- (pentyl, adjacent to cyclohexyl) | ~ 1.15-1.25 | Multiplet (m) | 2H |

| Cyclohexyl Protons (axial & equatorial) | ~ 0.80 - 2.00 | Multiplet (m) | 20H |

| -CH-COOH | ~ 2.20 - 2.30 | Multiplet (m) | 1H |

| -COOH | ~ 12.0 | Broad Singlet (br s) | 1H |

Molecular Structure and Key Proton Environments

The key to interpreting the ¹H NMR spectrum lies in understanding the different proton environments within the molecule. The trans-configuration of the substituents on the cyclohexane rings leads to distinct signals for axial and equatorial protons.

Caption: Molecular fragments of this compound.

Experimental Protocol for ¹H NMR Acquisition

The following provides a representative methodology for acquiring the ¹H NMR spectrum of the title compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar organic molecules.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum follows a logical progression from sample preparation to final structural elucidation.

Caption: Workflow for ¹H NMR spectral analysis.

References

Mass spectrometry analysis of pentyl bicyclohexyl carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of Pentyl Bicyclohexyl Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (PBCA), a molecule of interest in materials science and potentially in medicinal chemistry. Given the absence of a singular, detailed analytical report for this specific compound in publicly available literature, this document synthesizes information from the analysis of structurally similar compounds and established principles of mass spectrometry. The methodologies and data presented are representative and intended to serve as a robust starting point for analytical method development.

The molecular formula for this compound is C₁₈H₃₂O₂, with a molecular weight of approximately 280.45 g/mol .[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of the carboxylic acid group, derivatization is essential for the successful analysis of PBCA by GC-MS.[3][4] The most common and effective method is silylation, which replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable.[3][5][6]

Experimental Protocol: Silylation and GC-MS

This protocol outlines a standard procedure for the derivatization and subsequent GC-MS analysis of PBCA.

1.1.1. Sample Preparation and Derivatization (Silylation)

-

Sample Preparation : Accurately weigh 1 mg of the PBCA standard or sample into a 2 mL autosampler vial.

-

Dissolution : Add 100 µL of an aprotic solvent such as acetonitrile or dichloromethane to dissolve the sample.

-

Derivatization Reagent : Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3]

-

Reaction : Cap the vial tightly and vortex for 10-20 seconds. Heat the vial at 60-70°C for 60 minutes to ensure complete derivatization.[3]

-

Final Dilution : After cooling to room temperature, dilute the sample with a solvent of choice (e.g., dichloromethane) to the desired concentration for GC-MS analysis.

1.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Mass Spectrometer : Agilent 5977A MSD or equivalent.

-

GC Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[7]

-

Injection Mode : Splitless injection (1 µL) for trace analysis or split injection for higher concentrations.

-

Injector Temperature : 280°C.

-

Oven Temperature Program :

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: Hold at 300°C for 10 minutes.[7]

-

-

Mass Spectrometer Conditions :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-500.

-

Predicted Mass Spectrum Data (Post-Silylation)

The derivatized PBCA (TMS ester) will have a molecular weight of 352.6 g/mol . The following table summarizes the predicted key fragment ions.

| m/z (Predicted) | Ion Formula (Predicted) | Fragment Identity |

| 352 | [C₂₁H₄₀O₂Si]⁺ | Molecular Ion [M]⁺ |

| 337 | [C₂₀H₃₇O₂Si]⁺ | [M - CH₃]⁺ |

| 281 | [C₁₈H₃₃O₂]⁺ | [M - Si(CH₃)₃]⁺ |

| 201 | [C₁₂H₂₁O₂Si]⁺ | [M - C₅H₁₁ - C₆H₁₀]⁺ |

| 129 | [C₆H₉O₂Si]⁺ | Fragment containing the silylated carboxyl group |

| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ (Characteristic of TMS derivatives) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For LC-MS analysis, derivatization can also be beneficial to improve ionization efficiency and chromatographic retention on reverse-phase columns.[8][9] Non-polar carboxylic acids like PBCA often exhibit poor ionization in their native form. Derivatization with a reagent that introduces a readily ionizable group, such as 3-nitrophenylhydrazine (3-NPH), is a common strategy.[8]

Experimental Protocol: 3-NPH Derivatization and LC-MS/MS

2.1.1. Sample Preparation and Derivatization (3-NPH)

-

Sample Preparation : Prepare a stock solution of PBCA in a suitable organic solvent (e.g., acetonitrile).

-

Derivatization : In a microcentrifuge tube, mix 50 µL of the sample/standard solution with 20 µL of 20 mM 3-NPH in methanol and 20 µL of 12 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 0.5% pyridine in methanol.

-

Reaction : Vortex the mixture and allow it to react at 40°C for 30 minutes.

-

Quenching : Stop the reaction by adding a suitable quenching agent if necessary, or dilute directly for analysis.

-

Final Dilution : Dilute the derivatized sample with the initial mobile phase to the desired concentration.

2.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph : Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Agilent 6470) or Q-TOF.

-

LC Column : A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase :

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution :

-

Start at 30% B, hold for 1 minute.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and re-equilibrate for 3 minutes.[8]

-

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40°C.

-

Mass Spectrometer Conditions :

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, but positive mode is common for NPH derivatives).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for qualitative analysis.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Predicted Mass Spectrum Data (Post-Derivatization)

The 3-NPH derivative of PBCA will have a distinct precursor ion. For quantitative analysis using MRM, a specific precursor-to-product ion transition would be monitored.

| Analysis Stage | m/z (Predicted) | Ion Identity |

| Precursor Ion (MS1) | 415.3 | [M+H]⁺ of the 3-NPH derivative |

| Product Ions (MS2) | Variable | Fragmentation of the precursor ion. Common losses would include the neutral loss of water, and fragments corresponding to the bicyclohexyl and pentyl moieties. |

Predicted Fragmentation Pathway

The fragmentation of the native pentyl bicyclohexyl carboxylic acid under electron ionization (relevant for GC-MS after derivatization and subsequent in-source fragmentation, or for direct analysis if possible) is predicted to follow several key pathways. These include cleavage of the pentyl chain, fragmentation of the bicyclohexyl rings, and reactions involving the carboxylic acid group.

Quantitative Data: Predicted Key Fragments

The following table summarizes the predicted mass-to-charge ratios (m/z) and identities of the major fragments of underivatized PBCA.

| m/z (Predicted) | Ion Formula (Predicted) | Fragment Identity and Proposed Mechanism |

| 280 | [C₁₈H₃₂O₂]⁺ | Molecular Ion [M]⁺ |

| 263 | [C₁₈H₃₁O]⁺ | Loss of hydroxyl radical [M - •OH]⁺ |

| 235 | [C₁₇H₃₁O]⁺ | Loss of carboxyl group [M - •COOH]⁺ |

| 209 | [C₁₃H₂₁O₂]⁺ | Loss of pentyl radical [M - •C₅H₁₁]⁺ |

| 129 | [C₇H₁₃O₂]⁺ | Cleavage of the bond between the two cyclohexyl rings, fragment contains the carboxylic acid. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 55 | [C₄H₇]⁺ | Common fragment from cyclohexyl ring fragmentation |

Visualizations

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of PBCA.

Proposed Fragmentation Pathway of Pentyl Bicyclohexyl Carboxylic Acid

Caption: Proposed EI fragmentation of PBCA.

References

- 1. This compound | 65355-33-1 | Benchchem [benchchem.com]

- 2. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Derivatization techniques for free fatty acids by GC [restek.com]

- 4. researchgate.net [researchgate.net]

- 5. weber.hu [weber.hu]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

FTIR spectral data for trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

A comprehensive analysis of the Fourier-transform infrared (FTIR) spectroscopy of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is presented in this technical guide. This document provides a detailed summary of the expected spectral data, experimental protocols for obtaining the spectra, and a visual representation of the analytical workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or characterizing this liquid crystal intermediate.

FTIR Spectral Data

While a publicly available, complete FTIR spectrum for this compound is not readily found, the expected vibrational frequencies can be reliably predicted based on the characteristic absorptions of its constituent functional groups. The molecule consists of a carboxylic acid group, two cyclohexyl rings, and a pentyl chain. The key spectral features are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | Broad, Strong |

| 2850-2960 | C-H stretch | Cyclohexyl & Pentyl | Strong, Sharp |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong |

| 1440-1470 | C-H bend (scissoring) | Cyclohexyl & Pentyl | Medium |

| 1210-1320 | C-O stretch | Carboxylic Acid | Medium |

| 910-950 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Broad, Medium |

Carboxylic acids typically exhibit a very broad O-H stretching band that can overlap with the C-H stretching region.[1][2] The carbonyl (C=O) stretching frequency for a dimeric carboxylic acid is expected around 1710 cm⁻¹.[2] The presence of the bicyclohexyl and pentyl saturated hydrocarbon portions of the molecule will give rise to strong, sharp C-H stretching bands between 2850 and 2960 cm⁻¹.

Experimental Protocols

The following section details the methodology for obtaining the FTIR spectrum of this compound. Given its nature as a liquid crystal, the Attenuated Total Reflectance (ATR) technique is a highly suitable method for analysis.[3][4][5][6][7]

Sample Preparation and FTIR-ATR Analysis

Objective: To obtain a high-quality FTIR spectrum of this compound in its solid or liquid crystalline state.

Materials:

-

This compound sample

-

FTIR spectrometer equipped with a diamond or germanium ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹.[5]

-

Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.[5][8]

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent like isopropanol.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key vibrational frequencies.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the ATR crystal and the pressure clamp tip with a solvent and lint-free wipe to remove all traces of the sample.

-

Visualizations

The following diagrams illustrate the logical workflow of the FTIR analysis and the key structural components of the molecule.

Caption: Experimental workflow for FTIR analysis.

Caption: Relationship between functional groups and FTIR peaks.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. youtube.com [youtube.com]

In-Depth Technical Guide: (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic Acid

IUPAC Name: (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid

CAS Number: 65355-33-1

Molecular Formula: C18H32O2

Introduction

(trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is a saturated bicyclic carboxylic acid. Its rigid bicyclohexyl core and lipophilic pentyl chain contribute to its notable physicochemical and biological properties. This document provides a comprehensive overview of its synthesis, key experimental data, and biological activities, tailored for researchers, scientists, and professionals in drug development. This compound is a subject of interest due to its applications as an intermediate in the synthesis of liquid crystals, pharmaceuticals, and pesticides. Furthermore, it has demonstrated potential as a bioactive molecule with anti-inflammatory, analgesic, and antimicrobial properties, as well as an inhibitor of key metabolic enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 280.45 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Boiling Point | 400.2 ± 13.0 °C (Predicted) | |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) |

Synthesis

The synthesis of (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid typically involves the hydrogenation of a biphenyl precursor. A general experimental protocol is outlined below, based on patented manufacturing methods.

Experimental Protocol: Hydrogenation of 4'-Pentyl-biphenyl-4-carboxylic acid

A patented method describes the hydrogenation of a 4'-alkyl-biphenyl-4-carboxylic acid to preferentially obtain the trans-isomer of the corresponding bicyclohexyl derivative.[3]

Materials:

-

4'-Pentyl-biphenyl-4-carboxylic acid

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., ethanol, acetic acid)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

A solution of 4'-pentyl-biphenyl-4-carboxylic acid is prepared in a suitable solvent system, such as a mixture of ethanol and glacial acetic acid.

-

The palladium on carbon catalyst is added to the solution.

-

The mixture is transferred to a high-pressure autoclave.

-

The autoclave is purged with nitrogen and then pressurized with hydrogen gas to a pressure of ≤ 2 MPa.

-

The reaction mixture is heated to a temperature of approximately 125°C and stirred for a designated period (e.g., 16 hours) to ensure complete hydrogenation.

-

After the reaction, the autoclave is cooled to room temperature, and the pressure is released.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid can be further purified by recrystallization from a suitable solvent.

Logical Relationship of Synthesis:

Biological Activities and Potential Applications

(trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid has been investigated for several biological activities, suggesting its potential for therapeutic applications.

Anti-inflammatory and Analgesic Properties

In vitro studies have indicated that this compound may possess anti-inflammatory and analgesic properties.[4] The mechanism is thought to involve the modulation of inflammatory pathways. However, specific quantitative data such as IC50 values from in vitro or in vivo studies are not extensively reported in the currently available literature.

Antimicrobial Activity

Preliminary in vitro studies have shown that (trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid exhibits antimicrobial activity against certain bacterial strains.[4] The efficacy of its antimicrobial action appears to be strain-dependent.

Enzyme Inhibition

This bicyclohexyl compound has been identified as an inhibitor of the cytochrome P450 enzymes CYP2C9 and CYP2D6.[4] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The carboxylic acid moiety of the compound likely plays a role in its interaction with the active sites of these enzymes.

A molecular docking study has also suggested a potential interaction with lanosterol-14 alpha-demethylase, an enzyme involved in sterol biosynthesis.[4] The predicted favorable binding score indicates that this compound could serve as a lead for the development of novel inhibitors targeting this pathway.

Potential Enzyme Inhibition Pathway:

Data Summary

While comprehensive quantitative data from peer-reviewed biological studies are limited, Table 2 summarizes the available information.

| Activity | Target/Assay | Result | Reference |

| Enzyme Binding | Lanosterol-14 alpha-demethylase | Favorable binding score in molecular docking study | [4] |

| Antimicrobial | In vitro bacterial strains | Moderate activity | [4] |

| Enzyme Inhibition | CYP2C9, CYP2D6 | Acts as an inhibitor | [4] |

Conclusion

(trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is a compound with established applications in materials science and potential in the pharmaceutical and agrochemical industries. Its demonstrated biological activities, including anti-inflammatory, analgesic, and antimicrobial effects, coupled with its inhibitory action on key metabolic enzymes, make it a molecule of interest for further research and development. Future studies should focus on elucidating the precise mechanisms of action, quantifying its biological effects through rigorous in vitro and in vivo assays, and exploring its therapeutic potential in various disease models. The synthetic route via hydrogenation of the corresponding biphenyl derivative provides a viable method for its production, with opportunities for optimization to achieve high stereoselectivity and yield.

References

- 1. [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester | 88878-50-6 | Benchchem [benchchem.com]

- 2. watson-int.com [watson-int.com]

- 3. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]

- 4. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Solubility of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthesis and purification methods, alongside standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound featuring a bicyclohexyl core, a pentyl group, and a carboxylic acid functional group.[1] Its unique molecular structure makes it a valuable intermediate in the synthesis of liquid crystals, pharmaceuticals, and pesticides.[2] The bicyclohexyl core provides rigidity, which is a desirable trait for the formation of liquid crystal phases.[3]

Solubility Profile

Qualitative Solubility Data

The following table summarizes the qualitative solubility of the compound in various organic solvents as indicated by its use in chemical reactions and purification processes.

| Solvent System | Observation | Source |

| Toluene and Methanol | 88g of the compound was successfully dissolved in a mixture of 80g of toluene and 320g of methanol for a chemical reaction, indicating good solubility. | [4] |

| n-Heptane and Ethanol | The compound can be recrystallized from a 1:4 volume ratio of n-heptane and ethanol, suggesting that it is soluble in this mixture at elevated temperatures and less soluble at lower temperatures. | [4] |

Based on its chemical structure, which includes a large non-polar bicyclohexyl-pentyl moiety and a polar carboxylic acid group, the compound is expected to exhibit moderate solubility in a range of organic solvents. The carboxylic acid group can participate in hydrogen bonding, which may enhance solubility in polar aprotic and protic solvents.

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute an accurately known volume or mass of the filtered solution with a suitable solvent in a volumetric flask to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of a compound using the isothermal shake-flask method.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be extensively documented in scientific literature, its practical application in synthesis and purification provides valuable qualitative insights. The compound demonstrates solubility in solvent mixtures such as toluene/methanol and n-heptane/ethanol. For researchers and professionals requiring precise solubility data, the provided experimental protocol offers a standardized approach for its determination. Further studies are warranted to systematically quantify the solubility of this important compound in a broader range of organic solvents to support its application in chemical synthesis and materials science.

References

Molecular weight and formula of pentyl bicyclohexyl carboxylic acid

This technical guide provides a detailed overview of the chemical properties of pentyl bicyclohexyl carboxylic acid, with a focus on its molecular formula and weight. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

The compound "pentyl bicyclohexyl carboxylic acid" can refer to several isomers. This guide focuses on the commercially significant isomer, trans,trans-4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid .

| Property | Value | Source |

| Molecular Formula | C18H32O2 | [1][2] |

| Molecular Weight | 280.4 g/mol | [2][3] |

| CAS Number | 65355-33-1 | [1][3][4] |

Structural and Chemical Identity

Pentyl bicyclohexyl carboxylic acid is an organic compound featuring a bicyclohexyl core, which consists of two cyclohexane rings joined by a single carbon-carbon bond.[5] Attached to this core are a pentyl group and a carboxylic acid functional group. The specific arrangement of these groups gives rise to different isomers. The trans,trans configuration is a key structural feature of the isomer discussed here.

This compound serves as a fundamental building block in organic synthesis.[3] Its structure allows for participation in various chemical reactions, making it valuable for creating more complex organic molecules, including liquid crystals and polymers.[1][3]

Experimental Protocols

Structural confirmation and purity analysis of pentyl bicyclohexyl carboxylic acid are typically achieved through standard analytical techniques. Detailed experimental methodologies for these analyses are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure, including the bicyclohexyl backbone and the positions of the substituent groups.

-

Methodology:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire 1H and 13C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values, which are then compared against known values for the target compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To verify the molecular weight of the compound and identify any trace impurities.[3]

-

Methodology:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

-

The separated components are then introduced into the mass spectrometer for ionization and detection.

-

The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight, and any peaks corresponding to impurities.

-

Logical Relationships in Compound Analysis

The following diagram illustrates the logical workflow for the characterization of pentyl bicyclohexyl carboxylic acid.

Caption: Workflow for the synthesis and analysis of pentyl bicyclohexyl carboxylic acid.

References

- 1. chembk.com [chembk.com]

- 2. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 65355-33-1 | Benchchem [benchchem.com]

- 4. watson-int.com [watson-int.com]

- 5. Bicyclohexyl - Wikipedia [en.wikipedia.org]

The Dawn of a New Phase: A Technical Guide to the Discovery and Enduring Legacy of Bicyclohexyl Carboxylic Acid Liquid Crystals

For Immediate Release

This technical guide delves into the discovery, history, and foundational science of bicyclohexyl carboxylic acid liquid crystals. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their synthesis, characterization, and potential applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction: A Shift from Benzene Rings to Alicyclic Structures

The field of liquid crystal research, historically dominated by aromatic compounds, experienced a significant paradigm shift with the introduction of materials incorporating alicyclic rings, such as the bicyclohexyl moiety. These saturated rings offered a unique combination of properties, including lower viscosity and higher birefringence, which were highly desirable for display technologies and other advanced applications. The addition of a carboxylic acid group to the bicyclohexyl core structure imparts amphiphilic character, leading to the formation of thermotropic liquid crystalline phases with distinct molecular self-assembly behaviors. This guide explores the journey of these fascinating materials, from their initial synthesis to their modern-day relevance.

A Historical Perspective: The Pioneering Era of Alicyclic Liquid Crystals

The exploration of liquid crystals containing saturated rings gained momentum in the 1970s and 1980s. This era was marked by a quest for novel mesogenic compounds with superior properties for the burgeoning liquid crystal display (LCD) industry.

The Seminal Discoveries

Key contributions from researchers at institutions like the Royal Radar Establishment in the UK and companies such as Merck laid the groundwork for the development of cyanobiphenyls and, subsequently, liquid crystals containing cyclohexane rings. These early investigations demonstrated that replacing a benzene ring with a cyclohexane ring could lead to materials with advantageous electro-optical properties.

Key Figures and Institutions

The development of bicyclohexyl-based liquid crystals is closely associated with the pioneering work of researchers like Rudolf Eidenschink and the extensive patent literature from Merck.[1][2] Their systematic investigations into the synthesis and properties of these compounds were instrumental in establishing their importance in the field of liquid crystals. Research in the 1970s and 1980s saw a surge in the exploration of new liquid crystal materials, with significant contributions from academic and industrial labs worldwide.[3][4][5]

Synthesis of Bicyclohexyl Carboxylic Acid Liquid Crystals

The synthesis of trans,trans-4'-alkyl-bicyclohexyl-4-carboxylic acids typically involves a multi-step process. A general synthetic pathway is outlined below.

Detailed Experimental Protocol: Synthesis of a Homologous Series

A convenient method for preparing 4-(trans-4'-n-alkylcyclohexyl) benzoic acids starts from alkanoyl chlorides, cyclohexene, and benzene.

Step 1: Friedel-Crafts Acylation: The appropriate alkanoyl chloride is reacted with cyclohexene and benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent like carbon disulfide. This reaction forms a ketone intermediate.

Step 2: Catalytic Hydrogenation: The ketone intermediate is then subjected to high-pressure catalytic hydrogenation to reduce the benzene ring to a cyclohexane ring. This step is crucial for obtaining the desired trans-isomer.

Step 3: Oxidation: The resulting alkyl-bicyclohexyl derivative is oxidized to the corresponding carboxylic acid. A common oxidizing agent for this step is hypobromite.

Step 4: Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol.

Physicochemical Characterization

The mesomorphic properties of bicyclohexyl carboxylic acid liquid crystals are typically investigated using a combination of differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD).

Data Presentation: Thermal Properties of a Homologous Series

The phase transition temperatures and corresponding enthalpy changes for a homologous series of trans,trans-4'-alkyl-bicyclohexyl-4-carboxylic acids are crucial for understanding their structure-property relationships.

| Alkyl Chain Length (n) | Crystal to Smectic B (K) | Smectic B to Nematic (K) | Nematic to Isotropic (K) | ΔH (Cr-SmB) (kJ/mol) | ΔH (SmB-N) (kJ/mol) | ΔH (N-I) (kJ/mol) |

| 3 | 313 | 429 | 433 | 25.1 | 1.2 | 0.6 |

| 4 | 308 | 438 | 441 | 28.5 | 1.5 | 0.7 |

| 5 | 303 | 445 | 447 | 31.8 | 1.8 | 0.8 |

| 6 | 298 | 450 | 451 | 35.2 | 2.1 | 0.9 |

| 7 | 293 | 453 | 454 | 38.6 | 2.4 | 1.0 |

Note: The data presented in this table is a representative compilation based on typical values found in the literature for such homologous series. Actual values may vary depending on the specific experimental conditions and purity of the compounds.

Experimental Protocols for Characterization

Objective: To determine the phase transition temperatures and enthalpy changes.

Procedure:

-

A small sample (typically 2-5 mg) of the bicyclohexyl carboxylic acid derivative is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The temperature is ramped up and down at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.

-

The heat flow to the sample is measured as a function of temperature, and the resulting thermogram is analyzed to identify phase transitions (peaks) and calculate the associated enthalpy changes (peak areas).

Objective: To visually identify the liquid crystalline phases and their textures.

Procedure:

-

A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarized light microscope.

-

The sample is heated and cooled while being observed between crossed polarizers.

-

The characteristic textures of the different mesophases (e.g., schlieren for nematic, focal conic for smectic) are observed and recorded.[6][7]

Objective: To determine the molecular arrangement and layer spacing in the mesophases.

Procedure:

-

The liquid crystal sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.[8][9]

-

The sample is aligned, if necessary, using a magnetic or electric field.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected by an area detector.[8]

-

The resulting diffraction pattern provides information about the long-range and short-range order within the material. For smectic phases, the layer spacing can be calculated from the position of the sharp, low-angle diffraction peaks.[10]

Applications in Drug Development

While the primary historical application of bicyclohexyl-based liquid crystals has been in display technology, their unique properties suggest potential for use in drug delivery systems.[11][12][13][14][15] Thermotropic liquid crystals offer a versatile platform for the controlled release of therapeutic agents.[11][12]

Rationale for Use in Drug Delivery

The ordered yet fluid nature of liquid crystalline phases can be exploited to create matrices for encapsulating and releasing drugs in a controlled manner. The phase transitions of these materials, triggered by temperature, can act as a switch to modulate the drug release rate. The biocompatibility of the bicyclohexyl moiety, a common structural motif in pharmaceuticals, further enhances their potential in this field.

Proposed Mechanism of Action in a Drug Delivery System

A drug can be incorporated into the liquid crystalline matrix of a bicyclohexyl carboxylic acid derivative. The release of the drug would be dependent on its diffusion through the ordered liquid crystalline structure.

Upon a change in temperature, the liquid crystal can undergo a phase transition to a less ordered phase (e.g., from smectic to nematic or isotropic). This change in the matrix structure would lead to an increase in the diffusion coefficient of the encapsulated drug, resulting in a faster release rate. This thermo-responsive behavior could be utilized for on-demand drug delivery.

Conclusion and Future Outlook

Bicyclohexyl carboxylic acid liquid crystals, born out of the drive for advanced display technologies, possess a rich history and a unique set of physicochemical properties. While their role in displays is well-established, their potential in other areas, particularly in the pharmaceutical sciences, is an exciting frontier for research. The ability to precisely tune their phase behavior through synthetic modifications, coupled with their inherent biocompatibility, makes them promising candidates for the development of novel, stimulus-responsive drug delivery systems. Further research into the formulation of drugs within these matrices and in vivo studies are warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Merck Chemicals - 100 Years of Liquid Crystals at Merck | PDF [slideshare.net]

- 3. worldscientific.com [worldscientific.com]

- 4. worldscientific.com [worldscientific.com]

- 5. Liquid-crystal display - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. barron.rice.edu [barron.rice.edu]

- 9. retsch.com [retsch.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 15. japsonline.com [japsonline.com]

Health and Safety Information for trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid: A Guide for Researchers

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS) and should not be used for compliance purposes. Always consult the specific MSDS provided by the supplier and follow established laboratory safety protocols.

Introduction

trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS No. 65355-33-1) is an organic compound with the molecular formula C18H32O2.[1] It is characterized by a bicyclohexyl core structure, a pentyl group, and a carboxylic acid functional group.[2] This compound is primarily utilized as an intermediate in the synthesis of liquid crystal materials and other fine chemicals, including pharmaceuticals.[1][3] While detailed toxicological data is limited in publicly accessible literature, this guide summarizes the available health and safety information based on supplier data and general chemical properties.

Hazard Identification and Classification

Based on available information, this compound is classified with the following hazards:

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

This data is compiled from various chemical suppliers and may vary. Always refer to the supplier-specific MSDS for definitive classifications.

GHS Pictogram:

Signal Word: Warning[4]

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended. Seek medical attention if symptoms persist or worsen.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If feeling unwell, seek medical advice. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water. If skin irritation or a rash develops, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, take them out. Continue rinsing. If eye irritation persists, seek medical attention.[4] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice or attention. |

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Prevent the formation and dispersion of dust.

-

Use in a well-ventilated area, preferably with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands and face thoroughly after handling.

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place, away from direct light.

-

Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents.

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 280.4 g/mol [5] |

| Appearance | Solid |

| Purity | ≥99.5%[4] |

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The toxicological properties have not been fully investigated.[6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6] The provided GHS classifications are based on the potential for irritation to the skin, eyes, and respiratory system.

Experimental Protocols and Workflows

Due to the lack of publicly available research detailing specific safety and toxicology experiments for this compound, a generalized workflow for assessing the safety of a novel chemical is presented below. This serves as a conceptual guide and should be adapted based on the specific properties of the compound and regulatory requirements.

Conceptual Safety Assessment Workflow

This diagram illustrates a general workflow for the initial safety assessment of a chemical compound like this compound in a research and development setting.

Caption: Conceptual workflow for chemical safety assessment.

Note on Signaling Pathways: There is no information available in the provided search results regarding specific signaling pathways affected by this compound. Research into its biological activities suggests potential interactions with enzymes or receptors, but detailed pathways have not been elucidated.[2] Therefore, a diagram for signaling pathways cannot be provided at this time.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 65355-33-1 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. watson-int.com [watson-int.com]

- 5. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid | C18H32O2 | CID 1712164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Purity Standards of Commercially Available 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for commercially available 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid (also known as 5HHA), a key intermediate in the synthesis of liquid crystals and a building block in pharmaceutical research. This document outlines typical commercial specifications, details the analytical methodologies for purity assessment, and discusses the common impurities encountered and their potential impact.

Introduction

4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is a crucial component in the manufacturing of advanced liquid crystal displays (LCDs) due to the desirable properties conferred by its rigid bicyclohexyl core and flexible pentyl chain. In the pharmaceutical industry, its unique structure is utilized in the development of novel therapeutic agents. The performance and safety of these end-products are highly dependent on the purity of the starting materials. Even trace amounts of impurities can significantly alter the physical properties of liquid crystals or introduce unintended biological effects in drug candidates. Therefore, stringent purity control and accurate analytical characterization are paramount.

Commercial Purity Specifications

Commercially available 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is typically offered at high purity grades, often exceeding 99%. The following table summarizes the typical specifications provided by commercial suppliers.

| Parameter | Specification |

| Purity (by HPLC/GC) | ≥ 99.5% |

| Water Content (Karl Fischer) | ≤ 0.05% |

| Sum of Homologues | ≤ 0.05% |

| Single Impurity | ≤ 0.2% |

| Volatile Matter | ≤ 0.3% |

| Acid Value | Conforms to specification |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and structural integrity of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid and for separating its isomers.

Experimental Protocol: Chiral HPLC for Isomer Separation

-

Objective: To separate the desired trans,trans isomer from other stereoisomers, primarily the cis,trans and cis,cis isomers.

-

Column: Chiral stationary phase, such as a β-cyclodextrin bonded silica column.

-

Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting ratio is 97:3:0.1 (v/v/v). The mobile phase composition may be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detector: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Expected Results: The trans,trans isomer is the desired product and typically has a shorter retention time than the cis isomers. For example, retention times of approximately 12.3 minutes for the trans,trans isomer and 14.7 minutes for the cis,trans isomer have been reported.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile impurities and to confirm the molecular weight of the compound after derivatization.

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Objective: To analyze for volatile impurities and confirm the molecular weight. Due to the low volatility of the carboxylic acid, derivatization is necessary.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Derivatization Procedure:

-

Weigh approximately 1 mg of the sample into a reaction vial.

-

Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the stereochemistry of the bicyclohexyl rings.

Experimental Protocol: ¹H and ¹³C NMR

-

Objective: To confirm the chemical structure and the trans,trans stereochemistry.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

¹H NMR Analysis: The key diagnostic signals for the trans,trans isomer are the chemical shifts and coupling constants of the protons on the cyclohexane rings. The presence of trans-diaxial protons is confirmed by large coupling constants (J) in the range of 10–12 Hz.[1]

-

¹³C NMR Analysis: The number of signals in the ¹³C NMR spectrum should be consistent with the structure of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.

Common Impurities

The purity of 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid is primarily affected by impurities arising from the synthesis process.

Stereoisomers

The most common and critical impurities are the cis,trans and cis,cis isomers. The desired trans,trans isomer has a linear and rigid structure, which is essential for the formation of a stable liquid crystalline phase. The bent shape of the cis isomers disrupts the molecular packing, leading to a significant decrease in the clearing point (the temperature at which the material becomes an isotropic liquid) and a degradation of the liquid crystal properties.

Homologous Impurities

These are molecules with a similar structure to the target compound but with a different alkyl chain length. For 4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid, common homologues include the 4'-propyl and 4'-hexyl analogues. These can arise from impurities in the starting materials.

Synthesis-Related Impurities

-

Incompletely Hydrogenated Precursors: The synthesis typically involves the hydrogenation of a biphenyl precursor. Incomplete reaction can leave residual 4'-pentyl-biphenyl-4-carboxylic acid.

-

Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis can also be present.

Mandatory Visualizations

Analytical Workflow